

# An In-depth Technical Guide to Mirificin: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Mirificin*

Cat. No.: *B150516*

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## Introduction

**Mirificin**, a prominent isoflavone C-glycoside, has garnered significant attention within the scientific community for its notable biological activities, including its estrogenic and tyrosinase-inhibiting properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **mirificin**, with a focus on the underlying molecular mechanisms and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Identification

**Mirificin** is chemically known as daidzein 8-C-(6-apiofuranosyl)glucoside[1]. Its core structure consists of a daidzein aglycone, which is an isoflavone, linked at the 8-position via a C-C bond to a glucose molecule. This glucose is further substituted at its 6-position with an apiose sugar, forming a disaccharide moiety.

Table 1: Chemical Identifiers for **Mirificin**

Identifier	Value
IUPAC Name	8-[(2S,3R,4R,5S,6R)-6-[[[(2R,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Synonyms	Daidzein 8-C-(6-apiofuranosylglucoside), Puerarin apioside
CAS Number	114266-69-2
PubChem CID	21676217
Molecular Formula	C <sub>26</sub> H <sub>28</sub> O <sub>13</sub>
Molecular Weight	548.49 g/mol

## Physicochemical Properties

Experimentally determined physicochemical data for **mirificin** are not extensively reported in the literature. However, data from structurally similar isoflavone C-glycosides, such as puerarin (daidzein 8-C-glucoside), can provide valuable estimations.

Table 2: Physicochemical Properties of **Mirificin** and Related Compounds

Property	Value	Notes
Melting Point	Not available	Data for the aglycone, daidzein, is 315-323 °C (decomposes)[2]. Glycosylation generally increases the melting point.
Boiling Point	Not available	High molecular weight and polarity suggest decomposition before boiling under standard pressure.
pKa	Not available	Predicted pKa for the most acidic proton of the related aglycone, daidzein, is 6.48[3].
Solubility	Soluble in DMSO[4].	Puerarin, a similar compound, is sparingly soluble in water but has higher solubility in ethanol[1].
Appearance	Powder.	

## Biological Activities and Signaling Pathways

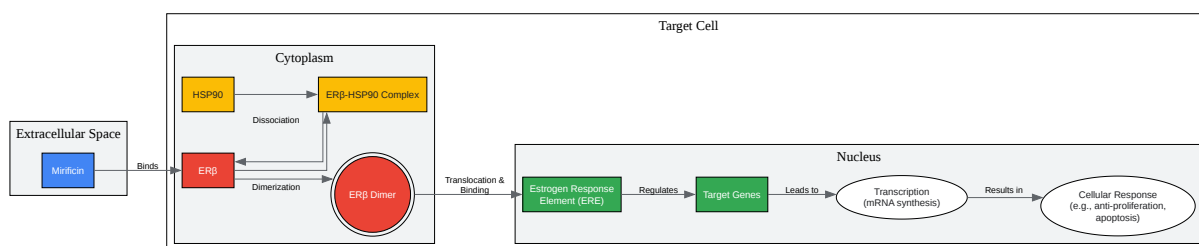
**Mirificin** exhibits two primary biological activities that are of significant interest for therapeutic applications: estrogenic activity and tyrosinase inhibition.

### Estrogenic Activity

**Mirificin** is a phytoestrogen, a plant-derived compound that mimics the effects of estrogen in the body. Its estrogenic activity is primarily mediated through its interaction with estrogen receptors (ERs), with a notable preference for Estrogen Receptor Beta (ER $\beta$ ) over ER $\alpha$ . This selective binding is significant as ER $\beta$  activation is associated with anti-proliferative and pro-apoptotic effects in certain tissues, suggesting a potential role in hormone-related conditions.

Upon binding to ER $\beta$ , **mirificin** can modulate the transcription of target genes. The activated ER $\beta$  forms a dimer and translocates to the nucleus, where it can bind to Estrogen Response

Elements (EREs) in the promoter regions of specific genes, thereby initiating or repressing their transcription. Additionally, ER $\beta$  can influence gene expression through non-genomic pathways by interacting with other signaling molecules.



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### Estrogenic signaling pathway of **mirificin** via ER $\beta$ .

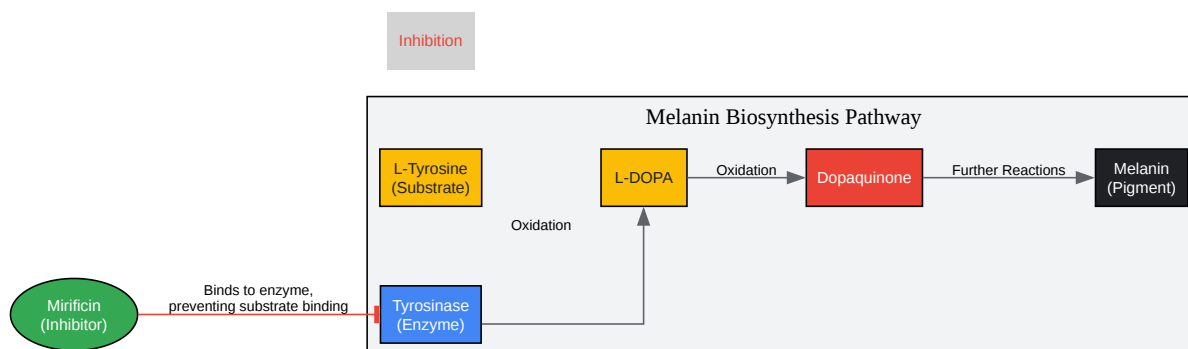
Downstream targets of ER $\beta$  that may be modulated by **mirificin** include genes involved in cell cycle regulation and apoptosis. For instance, ER $\beta$  activation has been shown to upregulate the expression of cell cycle inhibitors like p21 and downregulate proteins that promote proliferation, such as cyclin D1.

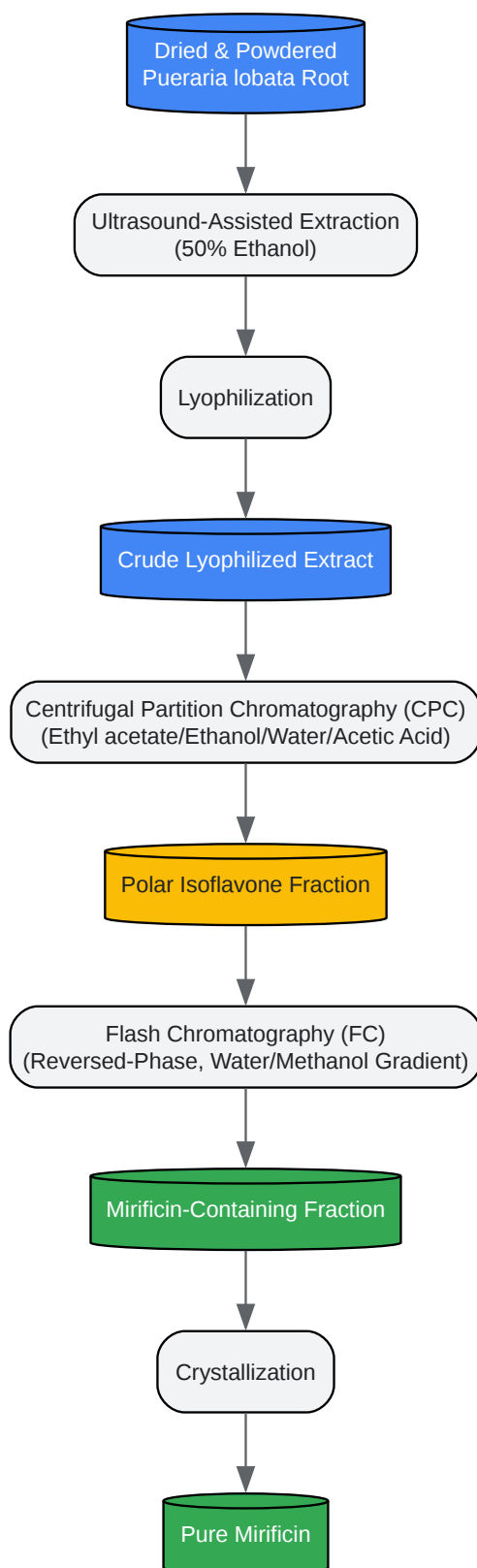
## Tyrosinase Inhibition

**Mirificin** is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. By inhibiting tyrosinase, **mirificin** can reduce the production of melanin, making it a compound of interest for applications in skin lightening and the treatment of hyperpigmentation disorders.

**Mirificin** has an IC<sub>50</sub> value of 12.66  $\mu$ M for tyrosinase inhibition.

The exact kinetic mechanism of tyrosinase inhibition by **mirificin** has not been fully elucidated in dedicated studies. However, many flavonoids are known to act as competitive or mixed-type inhibitors of tyrosinase. They can bind to the active site of the enzyme, competing with the natural substrate, L-tyrosine, or bind to an allosteric site to modulate enzyme activity.





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